Lp-PLA2-IN-12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lp-PLA2-IN-12 is a compound that inhibits the activity of lipoprotein-associated phospholipase A2 (Lp-PLA2). Lp-PLA2 is an enzyme associated with the formation of atherosclerotic plaques and is involved in various inflammatory processes. The inhibition of Lp-PLA2 has been studied for its potential therapeutic effects in cardiovascular diseases and other inflammatory conditions .
Vorbereitungsmethoden
The synthesis of Lp-PLA2-IN-12 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Lp-PLA2-IN-12 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
Wissenschaftliche Forschungsanwendungen
Lp-PLA2-IN-12 has been extensively studied for its scientific research applications in various fields:
Chemistry: Used as a tool compound to study the inhibition of Lp-PLA2 and its effects on lipid metabolism.
Biology: Investigated for its role in modulating inflammatory pathways and its potential therapeutic effects in inflammatory diseases.
Medicine: Explored as a potential treatment for cardiovascular diseases, such as atherosclerosis, by inhibiting the formation of atherosclerotic plaques.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting Lp-PLA2.
Wirkmechanismus
Lp-PLA2-IN-12 exerts its effects by inhibiting the activity of Lp-PLA2. Lp-PLA2 is involved in the hydrolysis of oxidized phospholipids, leading to the production of pro-inflammatory mediators. By inhibiting Lp-PLA2, this compound reduces the production of these mediators, thereby modulating inflammatory responses. The molecular targets and pathways involved include the inhibition of Lp-PLA2 activity and the subsequent reduction in the formation of lysophosphatidylcholine and other pro-inflammatory molecules .
Vergleich Mit ähnlichen Verbindungen
Lp-PLA2-IN-12 can be compared with other Lp-PLA2 inhibitors, such as darapladib and rilapladib. These compounds also inhibit Lp-PLA2 activity but may differ in their chemical structures, potency, and pharmacokinetic properties. This compound is unique in its specific chemical structure and its potential therapeutic applications in various inflammatory conditions .
Similar Compounds
- Darapladib
- Rilapladib
Eigenschaften
Molekularformel |
C24H23F2N5O3 |
---|---|
Molekulargewicht |
467.5 g/mol |
IUPAC-Name |
6-[[3,5-difluoro-4-(2-methylpyrimidin-5-yl)oxyphenyl]methoxy]-3,5,9-triazatetracyclo[8.3.2.01,9.03,8]pentadeca-5,7-dien-4-one |
InChI |
InChI=1S/C24H23F2N5O3/c1-14-27-10-17(11-28-14)34-22-18(25)7-15(8-19(22)26)12-33-20-9-21-30(23(32)29-20)13-24-5-2-3-16(4-6-24)31(21)24/h7-11,16H,2-6,12-13H2,1H3 |
InChI-Schlüssel |
WNGGMNWILBZELI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C=N1)OC2=C(C=C(C=C2F)COC3=NC(=O)N4CC56CCCC(N5C4=C3)CC6)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.